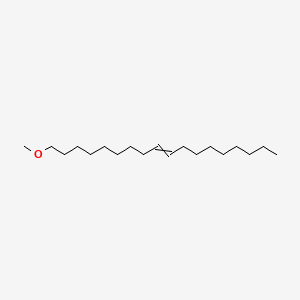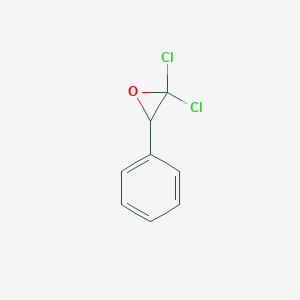
1-(Diphenylmethylidene)-5-methyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylmethylidene)-5-methyl-1H-indene is an organic compound that belongs to the class of indenes It is characterized by a diphenylmethylidene group attached to the indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethylidene)-5-methyl-1H-indene typically involves the condensation of benzophenone with 5-methylindene. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of a carbanion intermediate, which then undergoes nucleophilic addition to the carbonyl group of benzophenone, followed by dehydration to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diphenylmethylidene)-5-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the aromatic rings of the diphenylmethylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of halogenated or nitrated products.
Aplicaciones Científicas De Investigación
1-(Diphenylmethylidene)-5-methyl-1H-indene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylmethylidene)-5-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Diphenylmethylidene)-2-methyl-1H-indene
- 1-(Diphenylmethylidene)-3-methyl-1H-indene
- 1-(Diphenylmethylidene)-4-methyl-1H-indene
Comparison
Compared to its similar compounds, 1-(Diphenylmethylidene)-5-methyl-1H-indene exhibits unique properties due to the position of the methyl group on the indene ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the 5-methyl derivative may have different steric and electronic effects compared to the 2-, 3-, or 4-methyl derivatives, leading to variations in their chemical and biological behavior.
Propiedades
Número CAS |
54106-77-3 |
|---|---|
Fórmula molecular |
C23H18 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-benzhydrylidene-5-methylindene |
InChI |
InChI=1S/C23H18/c1-17-12-14-21-20(16-17)13-15-22(21)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16H,1H3 |
Clave InChI |
OFRYNDABLXVFDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)



![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)


![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)


![Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide](/img/structure/B14638857.png)


